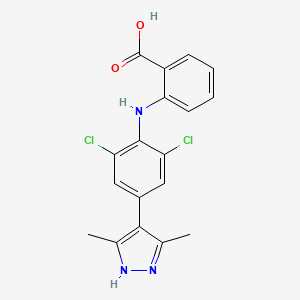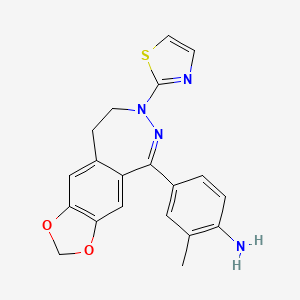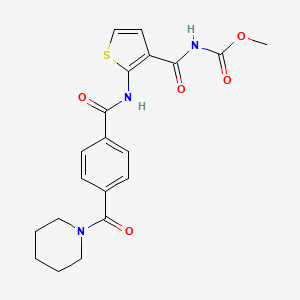
4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminocyclohexyl group, a chlorobenzonitrile moiety, and a hydrochloride salt. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride typically involves multiple steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a reductive amination with ammonia or an amine to form the aminocyclohexyl intermediate.
Introduction of the Chlorobenzonitrile Moiety: The aminocyclohexyl intermediate is then reacted with 2-chlorobenzonitrile under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminocyclohexyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom in the chlorobenzonitrile moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学的研究の応用
4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group may interact with enzymes or receptors, while the chlorobenzonitrile moiety can participate in binding interactions with proteins or nucleic acids. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
- 2-{[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]oxy}acetic acid
- (1r,4r)-methyl 4-(aminomethyl)cyclohexanecarboxylate
Uniqueness
4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for diverse research applications.
特性
分子式 |
C13H16Cl2N2O |
|---|---|
分子量 |
287.18 g/mol |
IUPAC名 |
4-(4-aminocyclohexyl)oxy-2-chlorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C13H15ClN2O.ClH/c14-13-7-12(4-1-9(13)8-15)17-11-5-2-10(16)3-6-11;/h1,4,7,10-11H,2-3,5-6,16H2;1H |
InChIキー |
OTDXWZDXJFKORN-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)OC2=CC(=C(C=C2)C#N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)
![3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B11932072.png)


![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)


![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)




![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
